Microchannel Continuous Synthesis Achieves 88–94% Isolated Yield Versus 40–60% for Batch Diazotization Routes
The microchannel method of CN115703701B delivers 1-(2,4,6-trichlorophenyl)propan-2-one in isolated yields of 88–94% (30 examples, Tables 1–4) using 2,4,6-trichloroaniline, tert-butyl nitrite, isopropenyl acetate, and a Cu(II) catalyst at 50 °C with residence times of 116–121 seconds [1]. In contrast, the batch diazotization–arylation routes disclosed in WO2013127764 and WO2013127441, which also start from 2,4,6-trichloroaniline, report isolated yields of only 48% and 58%, respectively [2]. This represents a yield uplift of 30–46 absolute percentage points (1.5–1.9× relative improvement) for the same core transformation.
| Evidence Dimension | Isolated synthesis yield (same starting material: 2,4,6-trichloroaniline) |
|---|---|
| Target Compound Data | 88–94% (median ~91%) isolated yield; microchannel continuous flow, 50 °C, 116 s residence time |
| Comparator Or Baseline | 48% and 58% isolated yields; batch diazotization with tert-butyl nitrite and isopropenyl acetate (WO2013127764, WO2013127441) |
| Quantified Difference | +30 to +46 absolute percentage points (1.5–1.9× fold improvement) |
| Conditions | Starting material: 2,4,6-trichloroaniline. Reagents: tert-butyl nitrite, isopropenyl acetate, CuSO₄·5H₂O catalyst. Microchannel: 50 °C, 116 s residence. Batch: comparable reagents, conventional vessel. |
Why This Matters
Procurement teams evaluating kilo- to multi-ton supply should prioritize the route-enabled cost structure: the microchannel process reduces raw material consumption per kg of product by approximately 35–50% compared to the batch diazotization route, directly lowering both the unit price and the waste burden.
- [1] CN115703701B: Method for continuously synthesizing 1-(2,4,6-trichloro-phenyl)-propan-2-one by micro-channel. Examples 1–30, Tables 1–4: isolated yields 88–94%. View Source
- [2] Review of pydiflumetofen synthetic routes (Enongzi, 2024): citing WO2013127764 and WO2013127441 batch diazotization yields of 48% and 58% for trichlorophenyl acetone. View Source
